5-METHYLTETRALINE

Catalog No.
S1904527
CAS No.
2809-64-5
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-METHYLTETRALINE

CAS Number

2809-64-5

Product Name

5-METHYLTETRALINE

IUPAC Name

5-methyl-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-9-5-4-7-10-6-2-3-8-11(9)10/h4-5,7H,2-3,6,8H2,1H3

InChI Key

YXOVIGZJPGLNGM-UHFFFAOYSA-N

SMILES

CC1=C2CCCCC2=CC=C1

Canonical SMILES

CC1=C2CCCCC2=CC=C1

Organic Synthesis

Due to its structure, Naphthalene, 1,2,3,4-tetrahydro-5-methyl- can be a valuable intermediate in organic synthesis. The presence of the methyl group and the partially saturated naphthalene ring offer various functional groups for further chemical modifications. Researchers might utilize this compound as a starting material to create more complex organic molecules with specific functionalities ().

5-Methyltetraline, also known as 5-methyl-1,2,3,4-tetrahydronaphthalene, is a bicyclic organic compound characterized by a fused ring structure derived from naphthalene. Its molecular formula is C₁₁H₁₄, and it has a molecular weight of approximately 146.23 g/mol. The compound features a methyl group attached to the fifth position of the tetralin structure, which contributes to its unique chemical properties. 5-Methyltetraline is recognized for its stability and is often utilized in various industrial applications, including as a solvent and an intermediate in organic synthesis .

Typical of hydrocarbons:

  • Hydrogenation: It can undergo hydrogenation to yield more saturated hydrocarbons. This reaction is facilitated by catalysts such as palladium on carbon under high pressure and temperature conditions.
  • Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form hydroxylated derivatives, such as 1-methyl-1,2,3,4-tetrahydronaphthalene-1-ol .
  • Electrophilic Substitution: As an aromatic compound, 5-methyltetraline can undergo electrophilic substitution reactions at the aromatic ring to form various substituted derivatives.

Several methods have been developed for synthesizing 5-methyltetraline:

  • Hydrogenation of Naphthalene Derivatives: A common synthetic route involves the hydrogenation of naphthalene derivatives in the presence of catalysts such as palladium on carbon. This process typically requires elevated temperatures and pressures .
  • Direct Synthesis from Methylindan: Another approach includes the conversion of methylindan through catalytic processes that involve rearrangement and aromatization reactions .
  • Biomass Conversion: Recent advancements have explored the production of 5-methyltetraline from renewable resources like hemicellulose through selective hydrogenolysis and subsequent reactions over zeolite catalysts .

5-Methyltetraline finds application across various fields:

  • Industrial Uses: It serves as a solvent and intermediate in organic synthesis, particularly in the production of dyes and resins.
  • Fuel Additives: The compound is utilized as an additive in fuels due to its thermal stability and ability to enhance combustion properties.
  • Chemical Intermediates: It plays a role in synthesizing other chemical compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving 5-methyltetraline primarily focus on its chemical behavior under different conditions. Research has indicated that it can interact with Lewis acid catalysts during hydrogenation processes, affecting the selectivity and yield of desired products . Additionally, studies on its biological interactions are ongoing to better understand its pharmacological potential.

Several compounds share structural similarities with 5-methyltetraline. Here is a comparison highlighting their unique characteristics:

Compound NameStructure TypeKey Features
TetralinBicyclic aromaticParent compound; used as a solvent and fuel additive.
1-MethyltetralineBicyclic aromaticUsed as a solvent; exhibits different reactivity patterns compared to 5-methyltetraline.
MethylindanBicyclic aromaticPrecursor for 5-methyltetraline; involved in similar synthetic routes.
NaphthalenePolycyclic aromaticBase structure for many derivatives; more reactive due to higher unsaturation.

The uniqueness of 5-methyltetraline lies in its specific methyl substitution pattern that influences its stability and reactivity compared to these similar compounds. Its applications in fuel additives and industrial synthesis further distinguish it within this group.

XLogP3

3.7

Boiling Point

234.0 °C

Melting Point

-23.0 °C

UNII

888WK5BNU1

Other CAS

2809-64-5

Wikipedia

1,2,3,4-tetrahydro-5-methyl-naphthalene

Dates

Modify: 2023-08-16

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